
2-Methoxy-5-(1-methylpiperidin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Metoxi-5-(1-metilpiperidin-2-il)piridina es un compuesto heterocíclico que presenta un anillo de piridina sustituido con un grupo metoxi y una parte de metilpiperidina
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Metoxi-5-(1-metilpiperidin-2-il)piridina normalmente implica la reacción de 2-metoxipiridina con 1-metilpiperidina bajo condiciones específicas. Un método común incluye el uso de una base como el hidruro de sodio para desprotonar la 2-metoxipiridina, seguido de una sustitución nucleófila con 1-metilpiperidina .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto están diseñados para ser eficientes y rentables. Estos métodos a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para maximizar el rendimiento y la pureza. El uso de reactores de flujo continuo y otras tecnologías avanzadas puede mejorar aún más la escalabilidad del proceso de producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Metoxi-5-(1-metilpiperidin-2-il)piridina puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: Este compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando gas hidrógeno en presencia de un catalizador de paladio.
Sustitución: Las reacciones de sustitución nucleófila son comunes, donde el grupo metoxi se puede reemplazar por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Gas hidrógeno con un catalizador de paladio.
Sustitución: Hidruro de sodio como base, seguido de la adición de nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir N-óxidos de piridina, mientras que la reducción puede producir derivados de piperidina completamente saturados .
Aplicaciones Científicas De Investigación
2-Metoxi-5-(1-metilpiperidin-2-il)piridina tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como ligando en estudios de unión a receptores.
Medicina: Explorado por sus posibles propiedades terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a trastornos neurológicos.
Industria: Utilizado en la producción de agroquímicos y otros productos químicos industriales
Mecanismo De Acción
El mecanismo de acción de 2-Metoxi-5-(1-metilpiperidin-2-il)piridina implica su interacción con objetivos moleculares específicos. En química medicinal, se cree que actúa sobre los receptores de neurotransmisores, modulando su actividad y ejerciendo así sus efectos. Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
2-Metoxi-5-(piridin-2-il)piridina: Estructura similar pero carece de la parte de piperidina.
Omeprazol: Contiene un grupo metoxi y un anillo de piridina pero tiene diferentes sustituyentes y aplicaciones
Singularidad
2-Metoxi-5-(1-metilpiperidin-2-il)piridina es único debido a su combinación de un grupo metoxi y una parte de metilpiperidina, lo que le confiere propiedades químicas y biológicas distintas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales .
Propiedades
Fórmula molecular |
C12H18N2O |
|---|---|
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
2-methoxy-5-(1-methylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-14-8-4-3-5-11(14)10-6-7-12(15-2)13-9-10/h6-7,9,11H,3-5,8H2,1-2H3 |
Clave InChI |
FWFQSNCGOZDMOU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCCC1C2=CN=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
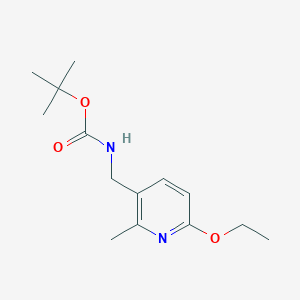



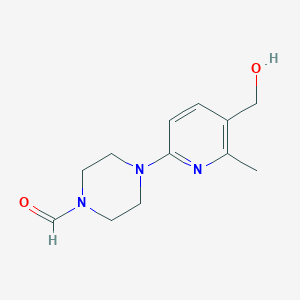
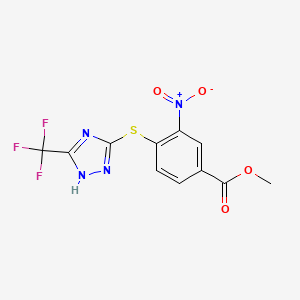
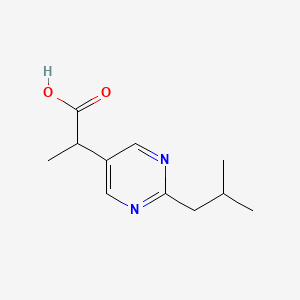
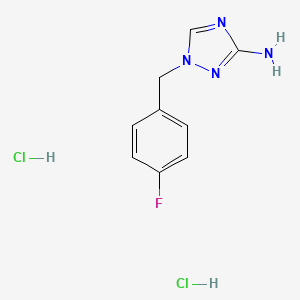
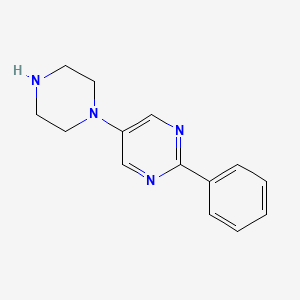
![4-Propoxybenzo[b]thiophene-6-carboxylic acid](/img/structure/B11810038.png)
![2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B11810039.png)


